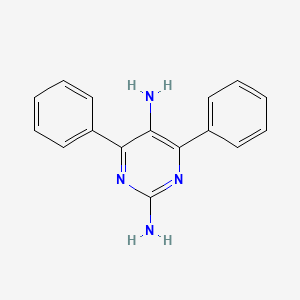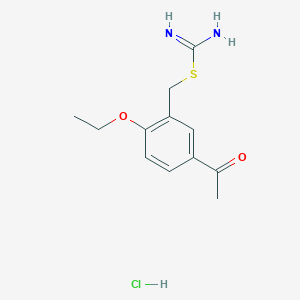
4,6-diphenyl-2,5-pyrimidinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-diphenyl-2,5-pyrimidinediamine, also known as DPPD, is a chemical compound with various applications in scientific research. It is a heterocyclic compound that contains two phenyl rings and a pyrimidine ring. DPPD is synthesized through a multi-step process and has been found to have several biochemical and physiological effects.
作用机制
4,6-diphenyl-2,5-pyrimidinediamine acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It also prevents the formation of new free radicals by inhibiting the oxidation of other molecules. 4,6-diphenyl-2,5-pyrimidinediamine has been found to be effective in scavenging various free radicals, including peroxyl, alkoxyl, and hydroxyl radicals.
Biochemical and Physiological Effects:
4,6-diphenyl-2,5-pyrimidinediamine has been found to have several biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced damage and prevent lipid peroxidation. 4,6-diphenyl-2,5-pyrimidinediamine has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 4,6-diphenyl-2,5-pyrimidinediamine has been shown to have neuroprotective effects and can prevent the death of neurons due to oxidative stress.
实验室实验的优点和局限性
4,6-diphenyl-2,5-pyrimidinediamine has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. 4,6-diphenyl-2,5-pyrimidinediamine is also highly soluble in organic solvents, making it easy to use in various assays. However, there are some limitations to its use. 4,6-diphenyl-2,5-pyrimidinediamine can interfere with some assays that rely on the production of free radicals, and its antioxidant properties can also interfere with the results of certain experiments.
未来方向
There are several future directions for the use of 4,6-diphenyl-2,5-pyrimidinediamine in scientific research. One potential area of research is the use of 4,6-diphenyl-2,5-pyrimidinediamine as a therapeutic agent for various diseases that are associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, 4,6-diphenyl-2,5-pyrimidinediamine could be used in the development of new antioxidants and stabilizers for the polymer industry. Further research is needed to fully understand the potential applications of 4,6-diphenyl-2,5-pyrimidinediamine in scientific research.
Conclusion:
In conclusion, 4,6-diphenyl-2,5-pyrimidinediamine is a heterocyclic compound that has several applications in scientific research. Its antioxidant properties make it a useful compound for studying oxidative stress and free radical-induced damage to cells. 4,6-diphenyl-2,5-pyrimidinediamine has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research. Further research is needed to fully understand the potential applications of 4,6-diphenyl-2,5-pyrimidinediamine in various fields.
合成方法
The synthesis of 4,6-diphenyl-2,5-pyrimidinediamine involves several steps, including the condensation of 2-aminopyrimidine with benzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The product is then treated with nitric acid to obtain 4,6-diphenyl-2,5-pyrimidinediamine. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
科学研究应用
4,6-diphenyl-2,5-pyrimidinediamine has been extensively used in scientific research due to its antioxidant properties. It has been used as a radical scavenger in various biochemical assays to study the oxidative stress and free radical-induced damage to cells. 4,6-diphenyl-2,5-pyrimidinediamine has also been used as a stabilizer in the polymer industry to prevent the degradation of polymers due to oxidation.
属性
IUPAC Name |
4,6-diphenylpyrimidine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c17-13-14(11-7-3-1-4-8-11)19-16(18)20-15(13)12-9-5-2-6-10-12/h1-10H,17H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEOEMTUMNSDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diphenylpyrimidine-2,5-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)

![3-(2-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4893971.png)
![2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone](/img/structure/B4893977.png)

![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4893996.png)
![methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4894002.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4894010.png)
![3-bromo-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4894017.png)
amine oxalate](/img/structure/B4894018.png)
![butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4894035.png)

![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)
